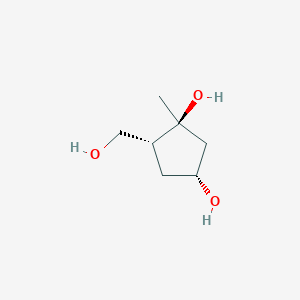
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one is a heterocyclic compound belonging to the class of 4-hydroxy-2-pyrones. . The structure of this compound features a pyran ring with a hydroxyl group at the 4-position and a 3-methylbutyl substituent at the 6-position, making it a unique and valuable molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one can be achieved through various methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of ketoacetylene or ketene transformations using transition metal complexes . Another method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and green chemistry principles to minimize waste and environmental impact .
化学反应分析
Types of Reactions: 4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of electrophilic and nucleophilic centers within the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the original hydroxyl group .
科学研究应用
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one has a wide range of scientific research applications:
作用机制
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one can be compared with other similar compounds, such as kojic acid and 4-hydroxy-2-quinolones . While kojic acid is known for its skin-whitening properties and antioxidant activity, 4-hydroxy-2-quinolones are valuable in drug research and development due to their unique biological activities . The uniqueness of this compound lies in its specific substituent at the 6-position, which imparts distinct chemical and biological properties.
相似化合物的比较
- Kojic acid
- 4-Hydroxy-2-quinolones
- 3-Hydroxy-4-pyranones
属性
CAS 编号 |
315193-05-6 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
4-hydroxy-6-(3-methylbutyl)pyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-7(2)3-4-9-5-8(11)6-10(12)13-9/h5-7,11H,3-4H2,1-2H3 |
InChI 键 |
XBJDHJQNQRRFFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=CC(=CC(=O)O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



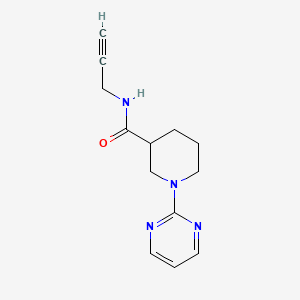


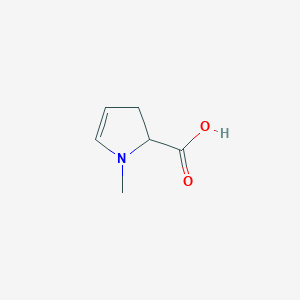
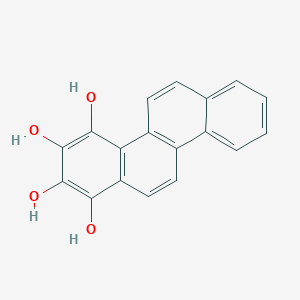
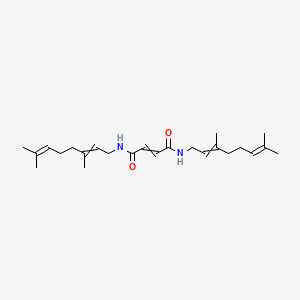
![N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12577693.png)
![Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate](/img/structure/B12577697.png)

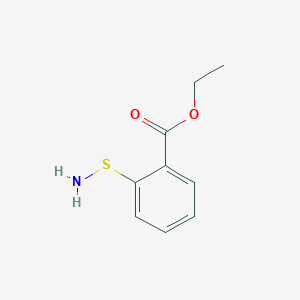
![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)
